molecular formula C12H10O4 B13426758 2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid

2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid

Cat. No.: B13426758
M. Wt: 218.20 g/mol
InChI Key: IPVIAMFJJUTDHS-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid is an organic compound with a unique structure that includes an ethoxy group, a propynyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid typically involves the reaction of ethyl propiolate with a suitable benzoic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-(3-ethoxy-3-oxoprop-1-ynyl)benzoic acid

InChI

InChI=1S/C12H10O4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

IPVIAMFJJUTDHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1C(=O)O

Origin of Product

United States

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